2-Methyldotriacontane
Description
Nomenclature and Structural Classification within Branched Alkanes
2-Methyldotriacontane is an organic chemical compound with the molecular formula C₃₃H₆₈. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is this compound. nih.gov This name indicates a 32-carbon chain (dotriacontane) with a methyl group (CH₃) attached to the second carbon atom. nih.gov
It falls under the broad category of hydrocarbons and, more specifically, is classified as a saturated alkane. Due to the presence of the methyl group as a branch on the main carbon chain, it is categorized as a branched alkane. opentextbc.ca Within this classification, it is further specified as a very-long-chain hydrocarbon (VLCFA), a group that typically includes hydrocarbons with carbon backbones longer than 20 atoms. These long-chain hydrocarbons are notable for their nonpolar nature and high molecular weight. nih.gov
The structural formula of this compound is characterized by a long, unbranched chain of 30 carbon atoms single-bonded to each other, with the second carbon atom in the chain also bonded to the methyl group. This structure gives it isomeric properties, meaning it has the same molecular formula as other C₃₃H₆₈ isomers, such as n-tritriacontane (a straight-chain alkane) or other methyl-branched dotriacontanes (e.g., 3-methyldotriacontane, 1this compound), but with different structural arrangements and, consequently, distinct physical and chemical properties. chemsrc.com
Historical Context of Very-Long-Chain Branched Hydrocarbon Research
Research into very-long-chain hydrocarbons, including branched alkanes like this compound, has a significant history rooted in the study of natural products, particularly the waxy coatings of plants and the cuticles of insects. nih.govutk.edu Early research focused on the isolation and identification of these compounds from various natural sources. The development of analytical techniques, especially gas chromatography coupled with mass spectrometry (GC-MS), was a pivotal advancement that allowed for the separation and structural elucidation of individual components within complex hydrocarbon mixtures. nih.gov
In the field of entomology, the study of cuticular hydrocarbons (CHCs) has been a long-standing area of research. nih.gov These compounds, which include very-long-chain branched hydrocarbons, were initially investigated for their crucial role in preventing desiccation in terrestrial insects. nih.gov Over time, research revealed their dual function as semiochemicals, acting as chemical signals in communication, including species and kin recognition, and mating behavior. nih.gov The investigation into the specific roles of branched alkanes, such as this compound, has contributed to the broader understanding of chemical ecology and the intricate chemical communication systems in the natural world. researchgate.netchimia.ch More recent research has also explored the biosynthesis of these complex molecules and their distribution across different species and ecological niches. utk.edufrontiersin.org
Properties
CAS No. |
1720-11-2 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)3/h33H,4-32H2,1-3H3 |
InChI Key |
ZMRQKNNNZMSHKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Other CAS No. |
90398-67-7 |
Synonyms |
2-Methyldotriacontane |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 2 Methyldotriacontane
Presence in Plant Cuticular Waxes
The outer surfaces of terrestrial plants are covered by a cuticle, which is coated with a layer of epicuticular wax. This wax is a complex mixture of lipids, primarily long-chain hydrocarbons, that serves as a crucial barrier against environmental stressors. Among these hydrocarbons, branched alkanes like 2-Methyldotriacontane play specific structural roles.
The leaf cuticular wax of the common eggplant, Solanum melongena L., is predominantly composed of alkanes, which constitute approximately 78% of all identified wax compounds. researchgate.net Within this alkane fraction, straight-chain alkanes are the most abundant (nearly 75%), but significant amounts of methyl-branched alkanes are also present. researchgate.net Specifically, 2-methylalkanes and 3-methylalkanes make up about 14% and 11% of the total alkanes, respectively. researchgate.net
While studies on S. melongena confirm the presence of the 2-methylalkane class, detailed analysis of the related Gboma eggplant (Solanum macrocarpon) has specifically identified Methyldotriacontane (C33H68). mdpi.com This suggests that this compound is likely one of the constituents within the homologous series of 2-methylalkanes found on S. melongena leaves. The presence of these branched hydrocarbons is a key aspect of the leaf surface chemistry, which is studied for its importance in resistance to insect pests. researchgate.netresearchgate.net
Table 1: Alkane Composition of Solanum melongena L. Leaf Cuticular Wax
| Alkane Type | Percentage of Total Alkanes |
|---|---|
| Straight-chain alkanes | ~75% |
| 2-Methylalkanes | ~14% |
| 3-Methylalkanes | ~11% |
Data sourced from analysis of eggplant leaf cuticular waxes. researchgate.net
The chemical composition of the lipoidal matter from the leaves of Sophora secundiflora, a species of evergreen shrub, has been analyzed to identify its various components. In the unsaponifiable matter of S. secundiflora, this compound has been identified as a minor constituent, accounting for 1.35% of the total. ekb.egnih.gov This is in contrast to the dominant compounds in the same fraction, which were found to be β-amyrin acetate (B1210297) (55.20%) and α-amyrin (9.73%). ekb.egresearchgate.net
Interestingly, a related species, Sophora tomentosa, was found to have 2-methyltriacontane (B3048091) (a different, shorter-chain compound) as one of its main components (11.94%), highlighting the species-specific nature of these chemical profiles. ekb.egresearchgate.net
Table 2: Selected Components of Unsaponifiable Matter in Sophora Species
| Compound | Sophora secundiflora (%) | Sophora tomentosa (%) |
|---|---|---|
| This compound | 1.35 | Not Detected |
| 2-Methyltriacontane | Not Detected | 11.94 |
| β-Amyrin acetate | 55.20 | 4.28 |
| α-Amyrin | 9.73 | 2.16 |
| n-Nonacosane | 1.80 | 43.80 |
Data from GC/MS analysis of the unsaponifiable matter of S. secundiflora and S. tomentosa leaves. ekb.eg
Branched hydrocarbons are integral to the functionality of plant cuticular wax. Unlike their straight-chain counterparts (n-alkanes), which can pack together tightly to form rigid, crystalline structures, the presence of methyl groups disrupts this orderly arrangement. fspublishers.org This disruption has several important consequences for the physical properties of the wax.
The introduction of methyl branches lowers the melting point of the hydrocarbon mixture and reduces molecular aggregation. royalsocietypublishing.org This ensures that the wax layer remains flexible and less brittle over a range of temperatures, preventing cracking and maintaining a continuous protective barrier. researchgate.net This flexibility is crucial for protecting the plant from uncontrolled water loss and external environmental stresses. fspublishers.org Furthermore, the less-ordered structure created by branched alkanes can improve the wax's ability to retain oils and other lipophilic compounds.
Detection in Sophora secundiflora Lipoidal Matter
Identification in Insect Cuticular Hydrocarbons
The insect cuticle is covered in a thin layer of hydrocarbons (CHCs) that primarily function to prevent desiccation. biorxiv.org This CHC layer is also critically involved in chemical communication. Methyl-branched alkanes are a major class of these compounds and often play a dual role in both protection and signaling. researchgate.netnih.gov
Cuticular hydrocarbon profiles have proven to be a reliable tool for distinguishing between cryptic insect species that are morphologically identical. This is the case for the predatory bugs Macrolophus pygmaeus and Macrolophus melanotoma. cambridge.orgresearchgate.net
Analysis of the CHC profiles of these species revealed significant and consistent differences. cambridge.org A detailed study identified 28 distinct hydrocarbon compounds on the cuticles of three Macrolophus species. Notably, this compound was identified as a characteristic compound for M. melanotoma. cambridge.org Its relative abundance is a key feature that helps to clearly segregate M. melanotoma from the other related species, demonstrating its role as a species-specific chemical marker. cambridge.org
Methyl-branched alkanes serve multiple vital functions for insects. Their primary and most fundamental role is waterproofing. By mixing with n-alkanes, they disrupt the crystal structure of the cuticular wax, lowering its melting point and keeping the cuticle flexible and effective at preventing water loss across a range of ambient temperatures. royalsocietypublishing.orgresearchgate.net
Beyond this physiological function, methyl-branched alkanes are heavily involved in chemical communication. researchgate.netresearchgate.net The structural diversity they provide—varying in chain length and the position of the methyl group—allows for a high degree of information content in the CHC profile. biorxiv.org This chemical signature is used for:
Species Recognition: Differentiating between own and other species. nih.gov
Mate Recognition: Acting as contact sex pheromones to identify suitable mates. nih.gov
Nestmate Recognition: In social insects, creating a specific colony odor to distinguish members from non-members. royalsocietypublishing.org
Host Recognition: For parasitic and predatory insects, identifying suitable hosts or prey. nih.govresearchgate.net
In essence, while n-alkanes are primarily responsible for the physical task of controlling water movement, the more structurally complex methyl-branched alkanes like this compound have been co-opted as a sophisticated medium for conveying critical biological information. researchgate.net
Specific Occurrence in Macrolophus melanotoma Cuticular Hydrocarbons
Presence in Other Biological Systems
The long-chain aliphatic hydrocarbon this compound has been identified as a chemical constituent in the n-hexane extract of Cymbopogon citratus, commonly known as lemongrass. plos.orgnih.gov In a 2025 study analyzing the chemical composition of lemongrass extracts, this compound was detected through Gas Chromatography/Mass Spectrometry (GC/MS) analysis. plos.orgnih.gov
The research, which aimed to characterize the bioactive compounds of both the volatile oil and n-hexane extract of C. citratus, found that the n-hexane extract is primarily composed of aliphatic hydrocarbons, accounting for 42.98% of its total composition. plos.org Within this fraction, this compound was identified with a relative concentration of 2.36%. plos.org The fresh leaves of the plant were sourced from a farm in Shibin Al Kawm City, Al Minufiyah, Egypt, for this analysis. nih.gov
The table below details the specific findings related to the identification of this compound in the Cymbopogon citratus n-hexane extract from the study. plos.org
| Parameter | Value |
| Compound Name | This compound |
| Retention Time (min) | 54.45 |
| Molecular Formula | C₃₃H₆₈ |
| Relative Percentage (%) | 2.36 |
This interactive data table summarizes the GC/MS analysis results for this compound found in the n-hexane extract of Cymbopogon citratus.
Long-chain branched alkanes featuring quaternary carbon atoms (BAQCs) are recognized as a distinct and significant class of biomarkers in geological studies. frontiersin.orgfrontiersin.org These compounds have been detected in a wide array of geological samples, with their presence reported in sediments dating from the modern era back to the Paleoproterozoic Era (approximately 2.2 billion years ago). frontiersin.orgfrontiersin.org The distribution and structure of BAQCs, such as 2,2-dimethylalkanes and 5,5-diethylalkanes, in the geological record suggest a biological origin, likely from organisms that contributed to sedimentary organic matter. pnas.org
The presence of BAQCs is considered indicative of specific paleoenvironmental conditions. frontiersin.org For instance, their detection in ancient sediments can suggest a weak oxidizing sedimentary environment. frontiersin.org Furthermore, the abundance of these long-chain branched alkanes has been correlated with the strong input of archaeal or algal organic matter in the sediment. frontiersin.orgfrontiersin.org The source organisms for BAQCs have not been definitively identified, but their presence in warm hydrothermal fluids points towards thermophilic organisms. pnas.org Their paleobiogeographic distribution also suggests a possible link to nonphotosynthetic sulfide (B99878) oxidizers. pnas.org
While this compound structurally belongs to the class of long-chain branched alkanes, specific research detailing its individual significance or presence as a biomarker within geological samples is not extensively documented in the available literature. The focus has largely been on other pseudohomologous series of BAQCs. frontiersin.orgpnas.org
Biosynthetic Pathways of Branched Hydrocarbons Relevant to 2 Methyldotriacontane
Insect Biosynthesis of Methyl-Branched Cuticular Hydrocarbons
In insects, the biosynthesis of cuticular hydrocarbons (CHCs), including methyl-branched variants, is a critical physiological process primarily occurring in specialized abdominal cells known as oenocytes. annualreviews.orgpnas.orgfrontiersin.orgresearchgate.net This pathway can be broadly divided into several key stages: the formation of fatty acid precursors, elongation to very-long-chain acyl-CoAs, and terminal conversion to hydrocarbons. annualreviews.org
The initial steps of CHC synthesis are deeply rooted in fatty acid metabolism and take place in the oenocytes. scienceopen.comoup.com The process begins with the production of fatty acyl-CoA from acetyl-CoA by fatty acid synthases (FAS). researchgate.netoup.com Insects possess at least two types of FAS systems involved in hydrocarbon synthesis: a cytosolic FAS, which is primarily responsible for producing the precursors to linear alkanes and alkenes, and a microsomal FAS, which specializes in synthesizing the methyl-branched fatty acid precursors for methyl-branched CHCs (mbCHCs). scienceopen.com
Following the initial synthesis by FAS, the fatty acyl-CoA chains are further extended by enzyme complexes known as elongases to create very-long-chain fatty acids (VLCFAs). annualreviews.orgbiorxiv.org These elongase systems repeatedly add two-carbon units from malonyl-CoA to the growing acyl chain. researchgate.net The specificity of the various FAS and elongase enzymes contributes significantly to the diversity of chain lengths observed in insect CHCs. scienceopen.com
Table 1: Key Enzymes in Insect Methyl-Branched Hydrocarbon Biosynthesis
| Enzyme/Complex | Function | Cellular Location |
| Microsomal Fatty Acid Synthase (FAS) | Initiates fatty acid chain synthesis and incorporates methylmalonyl-CoA to create branched chains. annualreviews.orgscienceopen.com | Microsomes (within Oenocytes) |
| Elongases | Extend the fatty acyl-CoA chains to very-long-chain lengths. annualreviews.orgbiorxiv.org | Endoplasmic Reticulum (within Oenocytes) |
| Fatty Acyl-CoA Reductases (FAR) | Reduce very-long-chain acyl-CoAs to primary alcohols. annualreviews.org | Oenocytes |
| Cytochrome P450 (CYP4G) | Performs the final two steps: oxidation of alcohols to aldehydes and oxidative decarbonylation of aldehydes to form hydrocarbons. annualreviews.orgpnas.org | Oenocytes |
The defining feature of methyl-branched hydrocarbon biosynthesis is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the fatty acid synthesis process. annualreviews.orgresearchgate.netrsc.org This substitution is catalyzed by a specific microsomal FAS early in the chain elongation process. annualreviews.orgscienceopen.com
Studies using labeled precursors have shown that for internally branched alkanes, the propionate (B1217596) unit (from methylmalonyl-CoA) is incorporated as one of the first units added to the growing chain. annualreviews.org This early incorporation by a specialized FAS, rather than later by an elongase, is a key mechanistic detail. annualreviews.org The synthesis of 2-methylalkanes, such as 2-methyldotriacontane, arises from the elongation of a carbon skeleton derived from specific amino acid precursors. annualreviews.org In Drosophila melanogaster, a specific FAS gene (FASNCG3524) has been identified as essential for the production of 2-methylalkanes. annualreviews.org
The methylmalonyl-CoA required for creating methyl branches is derived from the metabolism of certain amino acids, namely valine, isoleucine, and methionine. annualreviews.orgnih.govncsu.edumyrmecologicalnews.org These amino acids are converted into propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. annualreviews.org The availability of these precursor amino acids in the insect's diet or metabolism can influence the quantity and types of methyl-branched hydrocarbons produced. nih.gov
The specific precursor used can determine the final structure of the hydrocarbon. For instance, 2-methylalkanes with an even number of carbon atoms in the total chain are derived from valine, while those with an odd number of carbons originate from leucine. annualreviews.org
Table 2: Precursor Amino Acids for Methyl-Branched Hydrocarbons in Insects
| Precursor Amino Acid | Metabolic Intermediate | Relevance to Hydrocarbon Structure |
| Valine | Propionyl-CoA -> Methylmalonyl-CoA | Serves as a primer for 2-methylalkanes with even-numbered carbon chains. annualreviews.org |
| Isoleucine | Propionyl-CoA -> Methylmalonyl-CoA | Source for methylmalonyl-CoA used in internally-branched alkanes. annualreviews.orgncsu.edu |
| Methionine | Propionyl-CoA -> Methylmalonyl-CoA | Source for methylmalonyl-CoA used in internally-branched alkanes. annualreviews.orgncsu.edu |
The final and crucial step in insect hydrocarbon biosynthesis is the conversion of a very-long-chain aldehyde into a hydrocarbon that is one carbon shorter. annualreviews.orgpnas.org This reaction is an oxidative decarbonylation catalyzed by a highly conserved, insect-specific family of cytochrome P450 enzymes known as CYP4G. annualreviews.orgpnas.orgbohrium.comresearchgate.net
Initially, a very-long-chain acyl-CoA is reduced to a primary alcohol. annualreviews.org The CYP4G enzyme then acts as both an alcohol oxidase and an aldehyde decarbonylase. annualreviews.org It first oxidizes the alcohol to an aldehyde, and then cleaves the carbon-carbon bond of the aldehyde group, releasing it as carbon dioxide and forming the final saturated alkane. annualreviews.orgpnas.org This P450-mediated pathway is a distinctive feature of insect hydrocarbon synthesis. pnas.org The expression of CYP4G genes is predominantly localized to the oenocytes, the primary site of CHC production. annualreviews.orgbohrium.com
Precursor Amino Acids and Their Metabolism (Valine, Isoleucine, Methionine)
Plant Biosynthesis of Very-Long-Chain Alkanes
Plants also produce very-long-chain alkanes, including branched forms like this compound which has been reported in species such as Solanum tuberosum (potato) nih.gov. These alkanes are major components of cuticular wax, which forms a protective layer on the plant's surface. The biosynthetic pathway involves the creation of very-long-chain fatty acids (VLCFAs) which are then converted into alkanes.
In plants, the synthesis of VLCFAs begins with C16 and C18 fatty acids produced in the plastids. nih.gov These are exported to the endoplasmic reticulum, where they are elongated by fatty acid elongase (FAE) complexes. nih.govnih.govresearchgate.net Unlike the insect system where a single FAS can build a long chain, the plant system uses these multi-enzyme FAE complexes to extend the chains by adding two-carbon units from malonyl-CoA in a cyclical process. nih.govresearchgate.net
Each FAE complex consists of four core enzymes that perform four sequential reactions for each two-carbon addition. researchgate.netmdpi.com
Table 3: Core Enzymes of the Plant Fatty Acid Elongase (FAE) Complex
| Enzyme | Abbreviation | Catalyzed Reaction |
| β-Ketoacyl-CoA Synthase | KCS | Condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines substrate specificity. nih.govresearchgate.netrothamsted.ac.uk |
| β-Ketoacyl-CoA Reductase | KCR | The first reduction step, converting the β-ketoacyl-CoA to a β-hydroxyacyl-CoA. researchgate.netmdpi.com |
| β-Hydroxyacyl-CoA Dehydratase | HCD | Dehydration to form a trans-2,3-enoyl-CoA. researchgate.netmdpi.com |
| Enoyl-CoA Reductase | ECR | The second reduction step, producing a saturated acyl-CoA that is two carbons longer than the starting substrate. researchgate.netmdpi.com |
Plants possess a large family of KCS genes, and it is hypothesized that different KCS enzymes provide the specificity for producing the wide array of VLCFA chain lengths found in different tissues and for different metabolic purposes. nih.govrothamsted.ac.uk Once the VLCFAs are synthesized, they serve as precursors for alkanes and other wax components.
Alkane-Forming (Decarbonylation) Pathway
The biosynthesis of alkanes, including branched alkanes like this compound, in plants occurs predominantly through the alkane-forming or decarbonylation pathway. researchgate.netnih.gov This process takes place in the endoplasmic reticulum of epidermal cells and converts very-long-chain fatty acids (VLCFAs) into alkanes that are one carbon shorter. nih.govoup.com The pathway is responsible for producing the odd-numbered alkanes, as well as their derivatives like secondary alcohols and ketones, that are major components of cuticular wax. nih.govoup.com
Research has identified two core enzymatic components in Arabidopsis thaliana that catalyze this conversion: ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). nih.govmdpi.com The widely accepted model proposes a two-step reaction:
Reduction: CER3, which is proposed to be a very-long-chain fatty acyl-CoA reductase, catalyzes the reduction of a VLC-acyl-CoA to a fatty aldehyde intermediate. nih.govnih.govmdpi.com
Decarbonylation: CER1, functioning as an aldehyde decarbonylase, then converts the fatty aldehyde into an alkane by removing one carbon atom, likely in the form of carbon monoxide. nih.govoup.com
Studies have shown that CER1 and CER3 physically interact to form a heterodimer complex, which is essential for the efficient conversion of VLC-acyl-CoAs to alkanes. nih.govnih.gov It is believed that the aldehyde intermediate remains bound to this complex during the reaction. nih.gov The activity of this complex is further supported by cytochrome b5 (CYTB5), which acts as a cofactor for CER1, suggesting a redox-dependent mechanism. nih.gov While this pathway elongates and modifies linear fatty acids, it has also been shown to accept branched acyl-CoA substrates, reducing them to iso-aldehydes that are then decarbonylated to form iso-alkanes with one less carbon. oup.com
Table 1: Key Enzymes in the Plant Alkane-Forming Pathway
| Enzyme/Protein | Putative Function | Role in Pathway |
|---|---|---|
| CER3 | Very-Long-Chain Fatty Acyl-CoA Reductase | Reduces VLC-acyl-CoAs to fatty aldehyde intermediates. nih.govmdpi.com |
| CER1 | Aldehyde Decarbonylase | Converts fatty aldehydes to alkanes with the loss of one carbon. nih.govnih.gov |
| CYTB5 | Cytochrome b5 | Acts as a specific cofactor for CER1, likely involved in electron transfer. nih.gov |
Mechanisms for Generating Branched Fatty Acid Products in Plants
The biosynthesis of branched alkanes like this compound first requires the generation of branched-chain fatty acids. In plants, the carbon skeletons for these fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. pnas.orgwikipedia.orgnih.gov This process provides the initial short, branched acyl-CoA "primers" that are then elongated by the fatty acid synthase (FAS) system. wikipedia.org
The type of branching is determined by the specific BCAA precursor:
iso-even chains: Primers like isobutyryl-CoA, derived from valine, are elongated to produce even-numbered iso-series fatty acids (e.g., 14-methyl-pentadecanoic acid). wikipedia.org
iso-odd chains: Primers such as isovaleryl-CoA, derived from leucine, lead to odd-numbered iso-series fatty acids (e.g., 13-methyl-tetradecanoic acid). wikipedia.org this compound is an iso-branched alkane.
anteiso-odd chains: 2-Methylbutyryl-CoA, derived from isoleucine, is used as a primer to form anteiso-series fatty acids, which have an odd number of carbon atoms (e.g., 12-methyl-tetradecanoic acid). wikipedia.org
The initial branched acyl-CoAs are produced through the oxidative decarboxylation of branched-chain α-keto acids, which are themselves formed by the deamination of the corresponding BCAAs. wikipedia.orgfrontiersin.org Once the branched primer is formed, it enters the fatty acid synthesis pathway where it is elongated by the addition of two-carbon units from malonyl-CoA in successive cycles, in a manner analogous to straight-chain fatty acid synthesis. wikipedia.org Research on Arabidopsis has shown that mutants deficient in the core alkane synthesis enzymes (CER1 and CER3) have reduced levels of both unbranched and branched alkanes, indicating that the same machinery is responsible for processing both types of acyl precursors. oup.comnih.gov
Further studies have also pointed to an α-ketoacid elongation pathway for the formation of certain branched medium-chain fatty acids in the trichomes of some plant species, suggesting a greater integration of amino acid and fatty acid metabolism than previously understood. uky.eduresearchgate.net
Table 2: Precursors for Branched-Chain Fatty Acid Synthesis in Plants
| Branch Type | Amino Acid Precursor | Acyl-CoA Primer | Resulting Fatty Acid Series |
|---|---|---|---|
| iso- | Valine | Isobutyryl-CoA | Even-numbered carbon chains. wikipedia.org |
| iso- | Leucine | Isovaleryl-CoA | Odd-numbered carbon chains. wikipedia.org |
| anteiso- | Isoleucine | 2-Methylbutyryl-CoA | Odd-numbered carbon chains. wikipedia.org |
Chemical Synthesis and Derivatization of Very Long Chain Branched Alkanes
Strategies for Synthesizing High-Molecular-Weight Branched Alkanes
The targeted synthesis of specific high-molecular-weight branched alkanes relies on building complex carbon skeletons through controlled bond-forming reactions. These methods offer precision in placing branches at desired locations along the carbon chain.
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, making it a cornerstone in the synthesis of branched alkanes. chemistrysteps.com This approach typically involves the reaction of a Grignard reagent (R-MgX) with an appropriate electrophile, such as an aldehyde, ketone, or alkyl halide, to extend a carbon chain or introduce a branch. chemistrysteps.comstackexchange.com
For synthesizing branched alkanes, a common pathway involves reacting a Grignard reagent with a ketone or aldehyde to produce a secondary or tertiary alcohol. chemistrysteps.complymouth.ac.uk This alcohol intermediate is then deoxygenated to the corresponding alkane. A typical dehydration-hydrogenation sequence involves dehydrating the alcohol to form a mixture of alkene isomers, which are subsequently hydrogenated over a catalyst like palladium on carbon (Pd/C) to yield the final saturated branched alkane. plymouth.ac.uk For example, to create an 'H-branch' alkane, a tertiary alcohol can be synthesized by coupling a Grignard reagent with an alkyl halide that already contains a tertiary carbon. plymouth.ac.uk The versatility of the Grignard reaction allows for the controlled assembly of complex hydrocarbon frameworks, although its application in synthesizing very-long-chain alkanes can be hampered by the low solubility of long-chain intermediates. tandfonline.com
The Wittig reaction provides a highly specific method for alkene synthesis, which is invaluable for constructing very-long-chain alkanes. libretexts.org The reaction creates a carbon-carbon double bond at a precisely determined location by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.orgorganic-chemistry.org The resulting alkene can then be hydrogenated to the corresponding alkane. researchgate.net A key advantage of this method is that the position of the new bond is unambiguously fixed, avoiding the mixtures of isomers that can result from other methods like alcohol dehydration. libretexts.org
In the synthesis of extremely long hydrocarbon chains, the Wittig reaction has been used in iterative, exponential growth strategies. researchgate.net These systems often combine the Wittig reaction with acetal (B89532) formation. Acetal groups are used as protecting groups for carbonyl functionalities, preventing them from reacting while other parts of the molecule are modified. edubirdie.com For instance, a two-directional chain-doubling strategy can be employed where a starting material with two protected aldehyde groups (as acetals) is elongated. The acetals are deprotected to reveal the aldehydes, which then undergo a Wittig reaction to double the chain length. This sequence of acetal deprotection and Wittig condensation can be repeated to build exceptionally long chains, which are finally hydrogenated to produce the target very-long-chain alkane. researchgate.net This systematic process has enabled the synthesis of alkanes with up to 390 carbon atoms. researchgate.net
A particularly effective method for synthesizing high-molecular-weight (C40+) branched alkanes that overcomes issues of low intermediate solubility is a three-step approach utilizing 1,3-dithiane (B146892) chemistry. tandfonline.comjst.go.jptandfonline.comnih.gov This strategy offers a versatile route to linear, mid-chain methylated, and symmetrically dimethylated long-chain alkanes. tandfonline.comtandfonline.comoup.com
The synthesis proceeds through the following steps:
Alkylation of 1,3-dithiane: 1,3-dithiane is reacted with a suitable α,ω-dibromoalkane to form a bis(dithianyl)alkane intermediate. tandfonline.comtandfonline.com The dithiane linker improves the solubility of the long-chain intermediate in organic solvents. tandfonline.com
Bisalkylation: The bis(dithianyl)alkane is then treated with a strong base like butyllithium, followed by the addition of a 1-bromoalkane. This step attaches the desired alkyl branches to the main chain. tandfonline.com
Desulfurization: The final step involves the removal of the sulfur-containing dithiane groups using a reagent like Raney nickel, which reduces the thioacetal to a methylene (B1212753) group, yielding the final long-chain alkane. tandfonline.comnih.govoup.com
This approach has been successfully used to synthesize a variety of high-molecular-weight alkanes, as detailed in the table below. tandfonline.comoup.com
| Alkane Synthesized | Carbon Number | Branching Pattern | Overall Yield (%) |
| 17-Methylheptatriacontane | C38 | Mid-chain Methyl | 45 |
| 19-Methylnonatriacontane | C40 | Mid-chain Methyl | 60 |
| 21-Methylhentetracontane | C42 | Mid-chain Methyl | 52 |
| 23-Methyltritetracontane | C44 | Mid-chain Methyl | 54 |
| 27-Methylnonatetracontane | C50 | Mid-chain Methyl | 49 |
| 13,23-Dimethylpentatriacontane | C37 | Symmetrical Dimethyl | - |
| n-Tetratetracontane | C44 | Linear | 43 |
| n-Pentacontane | C50 | Linear | 50 |
Table based on data from Lehmler et al. (2002). tandfonline.com
Wittig Reaction and Acetal Formation for Chain Elongation
Catalytic Hydroisomerization for Branched Alkane Production
In contrast to targeted synthesis, catalytic hydroisomerization is a key industrial process used to convert linear alkanes into a mixture of branched isomers. mdpi.comdoria.fi This process is crucial for improving the properties of fuels by transforming long-chain normal alkanes (n-alkanes) into branched isoalkanes, which have better cold-flow properties. mdpi.comdoria.firesearchgate.net The reaction is typically carried out over bifunctional catalysts in the presence of hydrogen. mdpi.comrsc.org
The catalysts used for hydroisomerization are bifunctional, meaning they possess two types of active sites that perform different catalytic roles. mdpi.comrsc.org
Metal Sites: These are typically noble metals like platinum (Pt) or palladium (Pd), although nickel (Ni) has also been used. mdpi.com Their function is to catalyze dehydrogenation of the feed alkane into an alkene intermediate and, subsequently, to hydrogenate the rearranged iso-alkene back into a saturated iso-alkane. uu.nlmdpi.com
Acid Sites: These are Brønsted acid sites located on an acidic support material. rsc.org Common supports include zeolites (e.g., ZSM-5, ZSM-22, SAPO-11, Beta) and other materials like amorphous silica-alumina. mdpi.comuu.nl These sites catalyze the skeletal rearrangement (isomerization) of the alkene intermediate via carbenium ion mechanisms. uu.nlmdpi.com
The development of effective bifunctional catalysts focuses on achieving an optimal balance between the metal and acid functions. mdpi.com If the acidity is too high or the acid sites are too strong, undesired cracking reactions, which break the hydrocarbon chain into smaller molecules, will dominate over isomerization. mdpi.comresearchgate.net Therefore, research has focused on developing catalysts with tailored acidity and pore structures, such as hierarchical zeolites, to maximize the yield of branched isomers and suppress cracking. mdpi.com
| Catalyst | Support | Metal | Isomer Yield (%) | Conversion (%) | Reference |
| Pt-H-Beta | Zeolite Beta | Pt | 72 | 90 | mdpi.com |
| Pt-Al2O3-H-Beta | Zeolite Beta/Alumina | Pt | 80 | 95 | mdpi.com |
| Pt-H-ZSM-22/Al2O3 | Zeolite ZSM-22/Alumina | Pt | >60 | 80 | uu.nl |
| Pd/SAPO-41 | SAPO-41 | Pd | 89 | - | rsc.org |
This table presents a selection of catalyst performances in the hydroisomerization of long-chain alkanes.
Maximizing the yield of branched isomers during hydroisomerization requires careful optimization of several reaction parameters. The goal is to favor the isomerization pathway while minimizing the competing hydrocracking reactions. researchgate.net
Key variables that are optimized include:
Temperature: Isomerization rates increase with temperature. However, higher temperatures also significantly accelerate the rate of cracking. acs.org Therefore, for each catalyst system, there is an optimal temperature range that maximizes isomer yield. For instance, in one study on n-heptane hydroisomerization, the highest isomer yield was achieved at a specific temperature, beyond which cracking became more prevalent. acs.org
Pressure: The reaction is carried out under hydrogen pressure (e.g., 30 bar). mdpi.com Pressure influences the surface coverage of reactants and intermediates and can affect catalyst stability.
Hydrogen-to-Feed Ratio: A sufficient partial pressure of hydrogen is necessary to ensure the hydrogenation of iso-alkene intermediates and to minimize catalyst deactivation by coke formation. mdpi.com
Space Velocity: The weight hourly space velocity (WHSV), which is the feed rate of the hydrocarbon relative to the weight of the catalyst, determines the contact time. acs.org Longer contact times can lead to higher conversion but may also increase the likelihood of secondary reactions like cracking. researchgate.net
Influence of Reactant Structure on Hydroisomerization
The hydroisomerization of very-long-chain alkanes is a sophisticated process governed by a delicate interplay between the reactant's molecular structure and the catalyst's properties. The structure of the feed paraffin, particularly its carbon chain length, is a critical determinant of both reaction rate and product selectivity. This section explores the profound influence of the reactant's architecture on the hydroisomerization process, with relevance to the formation of compounds such as 2-Methyldotriacontane.
General Trends with Alkane Chain Length
In the hydroisomerization of n-alkanes over bifunctional catalysts, a general trend is observed where the reaction rate increases with the length of the alkane chain. mdpi.com This phenomenon is attributed to the enhanced stability of the carbenium ion intermediates formed from longer chains. mdpi.com The classical mechanism involves the dehydrogenation of the alkane on a metal site (e.g., platinum), followed by the protonation of the resulting olefin on an acid site (typically a zeolite) to form a carbenium ion, which then undergoes skeletal rearrangement. put.ac.iraip.org
However, the increased reactivity of longer chain alkanes also elevates the probability of undesired side reactions, most notably hydrocracking. researchgate.net The same carbenium ion intermediates that lead to isomerization can also undergo β-scission, breaking the carbon chain into smaller fragments. researchgate.net Consequently, achieving high isomerization selectivity becomes progressively more challenging as the alkane chain length increases. mdpi.com Studies on n-dotriacontane (n-C32) have shown that under certain conditions, cracking can be the dominant reaction pathway, significantly reducing the yield of desired isomers. fischer-tropsch.org
The challenge in processing very-long-chain alkanes is to find reaction conditions and catalysts that kinetically favor isomerization over cracking. Research on alkanes from C12 to C18 has demonstrated that isomerization selectivity can increase with chain length under specific conditions, highlighting the complexity of the relationship. mdpi.com
Influence of Alkane Chain Length on Hydroisomerization and Hydrocracking
| Reactant | Catalyst | Temperature (°C) | Pressure (bar) | Observation | Reference |
|---|---|---|---|---|---|
| n-Decane (C10) | Pt/HBEA | 220 | 30 | Monobranched isomers are the only primary products. | researchgate.net |
| n-Hexadecane (C16) | Pt/HBEA | 220 | 30 | Isomerization is significant, but cracking becomes more prevalent compared to n-decane. | researchgate.net |
| n-Hexadecane (C16) | Pt/HMCM-22, Pt/HZSM-5 | 220 | 30 | Cracking is the main reaction observed. | researchgate.net |
| n-Dotriacontane (C32) | Pt/ZrO₂/SO₄ | 160-170 | ~25 | High conversion (~90%), but selectivity to isomerized products was low (~10%) with high selectivity to cracked products. | fischer-tropsch.org |
Shape Selectivity and Steric Effects
The product distribution in hydroisomerization is heavily influenced by the "shape-selective" nature of zeolite catalysts. bohrium.comrsc.org The interplay between the size and shape of the reactant molecule and the dimensions of the zeolite's pores dictates which isomers can form. This is often described by a "pore mouth" or "key-lock" catalytic mechanism, where the reaction occurs at the entrance to or just inside the catalyst's pores. bohrium.comtue.nl
For very-long-chain alkanes (VLCAs) like dotriacontane (B166350), steric hindrance is a dominant factor. The large size of the molecule can restrict its entry into the microporous channels of many zeolites. bohrium.comtue.nl As a result, the reaction is often confined to the external surface or the pore mouth region. This mechanism inherently favors the formation of monobranched isomers where the branch is located near the end of the carbon chain. For a molecule like n-dotriacontane, this would preferentially yield products like this compound or 3-methyldotriacontane, as only the terminal segment of the long chain needs to enter the catalytic pore to undergo rearrangement. The formation of multibranched isomers or isomers with branches in the middle of the chain is sterically hindered because it would require a larger portion of the bulky molecule to enter and orient itself correctly within the confined space of the zeolite channels. rsc.org
Studies on n-hexadecane using 10-member-ring zeolites such as ZSM-22 and ZSM-23 showed high selectivity for 2-methyl-pentadecane, supporting the pore mouth reaction mechanism. bohrium.com The small differences in the channel systems of various zeolites have a notable influence on the product distribution. bohrium.com Zeolites with larger pores can accommodate bulkier molecules, potentially allowing for more extensive isomerization, but they also tend to increase the rate of cracking. researchgate.netrsc.org
Product Selectivity in n-Hexadecane Hydroisomerization over Different Zeolites
| Catalyst | Zeolite Pore Type | Primary Isomerization Products | Key Finding | Reference |
|---|---|---|---|---|
| Pt-ZSM-22 | 1D, 10-ring (4.6 x 5.7 Å) | High selectivity for 2-methyl-pentadecane | Narrow pores favor terminal branching via pore mouth catalysis. Low multibranched isomer selectivity. | bohrium.comrsc.org |
| Pt-ZSM-23 | 1D, 10-ring | High selectivity for monobranched isomers | Shape selectivity strongly directs product distribution. | bohrium.com |
| Pt/Beta (PtHBEA) | 3D, 12-ring (large pores) | Monobranched isomers are primary products | Large pores allow for rapid diffusion, which can favor isomerization over cracking compared to smaller-pore zeolites. | researchgate.net |
| Pt/MOR | 1D, 12-ring (6.5 x 7.0 Å) | Monobranched and multibranched isomers | Large pores offer less steric constraint but lead to significant cracking. | rsc.org |
Advanced Analytical Methodologies for Characterization of Complex Branched Alkanes
Chromatographic Separation Techniques
Chromatographic methods are essential for separating complex hydrocarbon mixtures, allowing for the isolation and subsequent identification of individual components like 2-Methyldotriacontane. The choice of technique depends on the volatility of the analyte and the required level of detail.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds, including long-chain alkanes. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of compounds between the two phases. etamu.edu
The Flame Ionization Detector (FID) is particularly well-suited for hydrocarbon analysis. ingenieria-analitica.com After components elute from the column, they are burned in a hydrogen-air flame. This process produces ions, generating an electrical current proportional to the mass of carbon atoms entering the detector. ingenieria-analitica.com This makes the FID a mass-sensitive detector with a response that is nearly uniform for most hydrocarbons, allowing for accurate quantification. ingenieria-analitica.com For complex mixtures containing branched alkanes like this compound, GC-FID provides excellent sensitivity and a wide linear range. chromatographyonline.comresearchgate.net Comprehensive two-dimensional GC (GCxGC-FID) can be employed to enhance separation, resolving compounds that might co-elute in a one-dimensional system. chromatographyonline.complymouth.ac.uk
Table 1: GC-FID Operating Parameters for Hydrocarbon Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Non-polar (e.g., DB-5, HP-1) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 350 °C |
| Oven Temperature Program | Ramped, e.g., 50 °C to 350 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 350 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for identifying and quantifying unknown compounds in a mixture. libretexts.orgetamu.edu As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). libretexts.org The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. etamu.edulibretexts.org
For this compound, the mass spectrum exhibits characteristic fragmentation patterns for long-chain branched alkanes. The molecular ion peak (M+) at m/z 464.9 is often weak or absent, but the fragmentation pattern provides structural information. nih.govnist.gov Common fragments arise from the cleavage of C-C bonds, leading to a series of alkyl carbocations. The presence of a branch point influences the relative abundance of certain fragments, aiding in the determination of the methyl group's position. frontiersin.orgfrontiersin.org The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be compared against experimental data for definitive identification. nih.govnist.gov GC-MS is also a powerful quantitative tool, especially when using selected ion monitoring (SIM) to enhance sensitivity and selectivity for specific target compounds. researchgate.net
Table 2: Key Mass Fragments for this compound (C33H68) from GC-MS
| m/z Value | Interpretation |
|---|---|
| 464 | Molecular Ion (M+) |
| 449 | [M-CH3]+ |
| 435 | [M-C2H5]+ |
Data sourced from NIST Mass Spectrometry Data Center. nih.govnist.gov
High-Temperature Gas Chromatography (HTGC) for Purity Assessment
High-Temperature Gas Chromatography (HTGC) is a specialized form of GC designed for the analysis of high-boiling, low-volatility compounds such as long-chain alkanes, waxes, and polymers. nih.govcsic.es Standard GC instruments are typically limited to maximum oven temperatures of around 350°C, which is insufficient to elute very high molecular weight compounds. HTGC systems utilize specialized columns and hardware that can withstand temperatures exceeding 400°C, extending the analytical range to hydrocarbons up to C100 and beyond. nih.govresearchgate.net
For a compound like this compound (C33), which has a high boiling point, HTGC is crucial for purity assessment. tandfonline.com It allows for the separation and detection of both the main compound and any higher or lower molecular weight impurities that might be present, such as other long-chain isomers or n-alkanes. csic.esresearchgate.net The use of HTGC ensures that the entire sample is eluted from the column, providing a complete and accurate profile of its composition. csic.es Coupling HTGC with mass spectrometry (HTGC-MS) further enhances its capability, allowing for the identification of these high-boiling impurities. nih.gov
Spectroscopic Elucidation Methods
Spectroscopic techniques provide detailed structural information by probing the interaction of molecules with electromagnetic radiation. For a complex alkane like this compound, methods such as FT-IR and NMR are indispensable for confirming its molecular structure.
Fourier-Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. utdallas.edu The IR spectrum of an alkane is relatively simple and is dominated by absorptions from C-H stretching and bending vibrations. uobabylon.edu.iqorgchemboulder.comlibretexts.org
For this compound, the FT-IR spectrum would show strong characteristic peaks in several regions:
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are indicative of the C-H bonds in the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the long alkyl chain. uobabylon.edu.iqorgchemboulder.com
C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring or bending vibrations of the -CH2- groups. orgchemboulder.com A distinct peak around 1375-1385 cm⁻¹ is characteristic of the symmetrical bending of the C-H bonds in a methyl (-CH3) group. uobabylon.edu.iq The presence of the methyl branch on the long chain would be confirmed by these bending vibrations.
Fingerprint Region: The region from approximately 900 to 1300 cm⁻¹ contains complex patterns of interacting vibrations that are unique to the specific molecule, serving as a "fingerprint" for identification when compared to a known standard. orgchemboulder.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950 - 3000 | Asymmetric C-H Stretch | -CH3 |
| 2870 - 2960 | Symmetric & Asymmetric C-H Stretch | -CH2- |
| ~1470 | C-H Scissoring (Bending) | -CH2- |
| ~1380 | C-H Symmetrical Bending (Rock) | -CH3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. msu.edu It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. savemyexams.com
¹H NMR: In the proton NMR spectrum of this compound, distinct signals would appear for the different types of protons. The protons of the terminal methyl groups and the methyl branch would produce signals in the upfield region (typically 0.8-1.0 ppm). The numerous methylene (-CH2-) groups of the long, straight-chain portion would create a large, complex signal around 1.2-1.4 ppm. The single proton at the branch point (the C2 methine proton, -CH-) would appear as a distinct multiplet further downfield, with its splitting pattern determined by the number of adjacent protons. nih.govuci.edu
¹³C NMR: The ¹³C NMR spectrum provides even more definitive structural information by showing a separate signal for each chemically non-equivalent carbon atom. For this compound, one could expect to distinguish the carbons of the terminal methyl group, the C2 methyl branch, the C2 methine carbon, the C3 methylene carbon, and the series of other methylene carbons along the chain, which may overlap. nih.govaip.org The chemical shifts of the C2, C3, and the branch methyl carbon would be highly characteristic and crucial for confirming the 2-methyl substitution pattern. acs.org Advanced NMR techniques, such as 2D COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation. nih.govacs.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Terminal CH3) | ~14 |
| C2 (CH) | ~34-39 |
| Methyl branch at C2 | ~20-23 |
| Bulk -(CH2)n- | ~29-30 |
| Terminal -(CH2)- groups | ~22-32 |
Note: These are approximate values based on typical alkane spectra. Actual values may vary based on solvent and experimental conditions.
2D DQF-COSY NMR for Linear and Branched Alkane Discrimination
Other Advanced Analytical Approaches for Complex Hydrocarbon Mixtures
While NMR is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of highly complex hydrocarbon mixtures where compounds like this compound may be present.
Chromatography is a fundamental separation technique that partitions components of a mixture between a stationary phase and a mobile phase. metwarebio.com For extremely complex samples, a single chromatographic separation may be insufficient. Multilevel or multidimensional chromatographic sequences are therefore employed to enhance separation power. nih.gov
This can involve coupling different chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and Gas Chromatography (GC). For instance, HPLC can be used for a preliminary separation based on polarity, followed by GC for separation based on volatility. tandfonline.comresearchgate.net Detectors like Ultraviolet (UV) spectroscopy and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be coupled with these chromatographic systems to provide further structural information on the separated components. chromatographyonline.comjfda-online.com This hyphenated approach allows for the analysis of different fractions of a complex mixture, such as separating branched alkanes from aromatic compounds before further detailed analysis. acs.org
In the analysis of petroleum and environmental samples, a significant portion of the hydrocarbon content often appears as an "unresolved complex mixture" (UCM) in a standard gas chromatogram. This UCM is a hump-like feature containing a vast number of co-eluting branched and cyclic alkanes that cannot be resolved by conventional GC. oregonstate.educore.ac.uk
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for resolving these UCMs. acs.orgnih.gov In GC×GC, two columns with different separation mechanisms (e.g., volatility and polarity) are coupled, providing a much higher separation capacity. acs.org This allows for the resolution of thousands of individual compounds from the UCM, including various branched alkanes. nih.gov By coupling GC×GC with a time-of-flight mass spectrometer (TOFMS), it is possible to identify many of these previously unresolved compounds, providing valuable insights into the composition and origin of these complex hydrocarbon mixtures. oregonstate.edunih.gov This technique has been successfully used to separate and identify individual branched and cycloalkanes within the saturate fraction of UCMs from petroleum-contaminated sediments. acs.orgnih.gov
Environmental Dynamics and Microbial Degradation of Branched Alkanes
Microbial Degradation Pathways for Branched Alkanes
Under oxic conditions, the initial activation of the highly stable C-H bonds in alkanes is catalyzed by oxygenases. nih.gov This initial step is crucial and is often the rate-limiting factor in the degradation process.
The aerobic degradation of alkanes is initiated by enzymes known as alkane hydroxylases or monooxygenases, which introduce an oxygen atom from molecular oxygen (O₂) into the alkane molecule. frontiersin.orgscispace.com This results in the formation of a more reactive alcohol. Several classes of these enzymes have been identified in bacteria, yeasts, and fungi. scispace.com
For medium-chain alkanes (typically C5–C17), two of the most well-studied systems are the integral-membrane, non-heme iron monooxygenases (like AlkB) and the cytochrome P450 monooxygenases. frontiersin.orgnih.gov The AlkB system, famously characterized in Pseudomonas putida GPo1, hydroxylates alkanes to their corresponding 1-alkanols. frontiersin.org These are subsequently oxidized to fatty acids and funneled into the β-oxidation pathway. frontiersin.org Cytochrome P450 enzymes are also widespread and play a significant role in the oxidation of both linear and branched alkanes. nih.gov For instance, in Alcanivorax borkumensis SK2, a marine bacterium known for its oil-degrading capabilities, the presence of the isoprenoid phytane (B1196419) strongly induces the expression of a cytochrome P450 enzyme. nih.gov
Long-chain alkanes (greater than C₁₆), such as 2-Methyldotriacontane, are often targeted by specialized hydroxylases. One such enzyme is LadA, a flavin-dependent monooxygenase found in Geobacillus thermodenitrificans, which can oxidize alkanes up to C₃₆. nih.gov Another key enzyme is AlmA, found in various bacteria, which also contributes to the degradation of long-chain alkanes. nih.gov
Table 1: Key Aerobic Alkane Hydroxylase Systems
| Enzyme Family | Typical Substrate Range | Cofactors/Prosthetic Groups | Example Organism |
| Cytochrome P450s | Medium to Long-chain alkanes (including branched) | Heme | Alcanivorax borkumensis |
| AlkB-type | Medium-chain alkanes (C₅-C₁₆) | Non-heme iron, Flavin | Pseudomonas putida |
| LadA | Long-chain alkanes (C₁₅-C₃₆) | Flavin | Geobacillus thermodenitrificans |
| AlmA | Long-chain alkanes | Flavin, Iron | Acinetobacter sp. |
Once the branched alkane is oxidized to a branched-chain fatty acid, it enters the β-oxidation pathway. However, the methyl branches pose a significant challenge. The degradation of pristane (B154290) (2,6,10,14-tetramethylpentadecanoic acid) serves as a model for understanding this process. nih.gov
During the β-oxidation of pristanoyl-CoA, the methyl group at the α-carbon (C-2) can exist in two different stereochemical configurations: (2R) or (2S). The enzymes of the β-oxidation spiral are stereospecific and can only process the (2S)-isomer. nih.govcapes.gov.br This is where the enzyme α-methylacyl-CoA racemase becomes essential. capes.gov.brresearchgate.net This enzyme catalyzes the epimerization (inversion of stereochemistry) of the (2R)-methylacyl-CoA to the required (2S)-methylacyl-CoA, allowing the β-oxidation to proceed. nih.govwikipedia.org In the absence of a functional α-methylacyl-CoA racemase, the (2R)-isomer accumulates, effectively halting the degradation process. nih.gov This highlights the critical role of this enzyme in the complete breakdown of methyl-branched alkanes. nih.govresearchgate.net
Microorganisms have developed several strategies to overcome the steric hindrance imposed by methyl branches, which can obstruct the typical β-oxidation process. researchgate.net
α-Oxidation: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. In the context of branched-chain fatty acids, α-oxidation can be used to bypass a methyl group located at the β-carbon, which would otherwise block β-oxidation.
ω-Oxidation: Some microbes can initiate alkane attack at the terminal methyl group furthest from the initial point of oxidation (the ω-carbon) or at both ends simultaneously (di-terminal oxidation). researchgate.net This creates a dicarboxylic acid, providing an alternative route for degradation that can help circumvent internal methyl branches.
Specialized Enzymes: As discussed, the evolution of enzymes like α-methylacyl-CoA racemase is a direct adaptation to handle the stereochemical challenges presented by methyl branches at the α-carbon. nih.gov
The efficiency of these mechanisms varies among different microbial species and is a key determinant of their ability to utilize branched alkanes as a carbon and energy source.
In the absence of oxygen, microorganisms must employ alternative strategies to activate the inert alkane molecule. Anaerobic degradation is a much slower process compared to its aerobic counterpart and often involves syntrophic interactions between different microbial species. wiley.commdpi.com
The most well-documented mechanism for anaerobic alkane activation is the fumarate (B1241708) addition pathway. cdnsciencepub.comfrontiersin.orgnih.gov This process has been observed in various anaerobic bacteria, including sulfate-reducers and denitrifying bacteria. wiley.comawi.de The reaction is catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (ASS), also known as methylalkylsuccinate synthase (MAS). cdnsciencepub.com
In this pathway, a carbon atom within the alkane chain (typically a subterminal carbon) is added across the C=C double bond of a fumarate molecule. wiley.comnih.gov This creates a larger, more functionalized molecule, an alkylsuccinate derivative. frontiersin.org This initial activation step bypasses the need for oxygen.
For example, the degradation of iso-C9 alkanes, such as 2-methyloctane, is thought to proceed via this pathway. researchgate.net The resulting succinate (B1194679) derivative then undergoes a series of reactions, including carbon skeleton rearrangement and decarboxylation, to form a fatty acid that can be further metabolized through β-oxidation. cdnsciencepub.comresearchgate.net This pathway is a widespread and crucial strategy for the anaerobic biodegradation of not only linear and branched alkanes but also cyclic and aromatic hydrocarbons. nih.govresearchgate.net
Anaerobic Degradation Mechanisms
Methanogenic Degradation of Branched Alkanes
The anaerobic degradation of branched alkanes, such as this compound, under methanogenic conditions is a complex process often involving syntrophic microbial communities. awi.de While branched alkanes are generally considered more resistant to microbial breakdown than their linear counterparts, research demonstrates their potential for transformation into methane (B114726). nih.govresearchgate.net This process is critical in anoxic environments like deep petroleum reservoirs. nih.govexlibrisgroup.com
The primary mechanism for the anaerobic activation of many alkanes, including branched isomers, is through the addition to fumarate. nih.govresearchgate.net This reaction is catalyzed by the enzyme alkylsuccinate synthase (assA). nih.govresearchgate.net Studies on shorter-chain branched alkanes, such as iso-C9 (2-methyl, 3-methyl, and 4-methyloctane), have provided significant insights into this pathway. nih.govexlibrisgroup.com In these studies, significant methane production was observed over long incubation periods (e.g., 367 days) in enrichment cultures from high-temperature petroleum reservoirs. nih.govresearchgate.net The detection of the assA functional gene confirms the capability of the microbial consortium to initiate degradation via the fumarate addition pathway. nih.gov
In some cases, methanogenesis can occur without a bacterial partner. Archaea like Candidatus Methanoliparia are capable of degrading long-chain alkanes and transforming them into methane and CO₂ independently. awi.de
Factors Influencing Branched Alkane Biodegradation
Temperature Effects on Degradation Rates (e.g., Psychrotrophic Microorganisms)
Temperature is a paramount environmental factor that governs the rate of microbial hydrocarbon degradation. aapg.org It directly influences the metabolic rates of microorganisms and the physical properties of the alkanes themselves. uu.nlresearchgate.net The biodegradation of long-chain alkanes like this compound has been observed over a wide temperature range, from cold environments inhabited by psychrotrophic ("cold-adapted") microbes to high-temperature petroleum reservoirs. nih.govosti.govnih.gov
At low temperatures, the viscosity of hydrocarbons increases and their water solubility decreases, which can limit their bioavailability to microorganisms. mdpi.com However, psychrotrophic microorganisms have evolved strategies to counteract these effects and effectively degrade alkanes at near-freezing temperatures. nih.govbiosphereplastic.com
A study on the psychrotrophic bacterium Rhodococcus sp. strain Q15 demonstrated its ability to mineralize various alkanes at 0°C and 5°C. osti.gov The research revealed that at these low temperatures, the mineralization of shorter-chain alkanes was more extensive than that of long-chain alkanes like dotriacontane (B166350) (C₃₂). osti.gov This suggests that even for cold-adapted organisms, the high molecular weight and low solubility of very long-chain alkanes can be rate-limiting. researchgate.netosti.gov Despite this, the strain was capable of utilizing a broad range of aliphatic compounds present in diesel fuel at 5°C. osti.gov The presence of a plasmid was found to enhance the mineralization of some alkanes, indicating a genetic basis for this adaptive capability. osti.gov
Table 1: Mineralization of Alkanes by Rhodococcus sp. Q15 at Low Temperatures Data adapted from research on a psychrotrophic bacterium's degradation capabilities. osti.gov
| Alkane | Temperature (°C) | Observation |
| Dodecane (C₁₂) | 0 and 5 | Greater extent of mineralization compared to long-chain alkanes. |
| Hexadecane (C₁₆) | 0 and 5 | Greater extent of mineralization compared to long-chain alkanes. |
| Octacosane (B166375) (C₂₈) | 0 and 5 | Less mineralization compared to shorter-chain alkanes. |
| Dotriacontane (C₃₂) | 0 and 5 | Less mineralization compared to shorter-chain alkanes. |
Oxygen Availability and Terminal Electron Acceptors
Under aerobic conditions, molecular oxygen serves two essential functions: it acts as a reactant in the initial activation of the alkane molecule and as the terminal electron acceptor during respiration. nih.govfrontiersin.orgenviro.wiki The initial step is catalyzed by oxygenase enzymes, such as alkane hydroxylases, which introduce an oxygen atom into the stable hydrocarbon structure, making it susceptible to further degradation. nih.govfrontiersin.org Aerobic degradation is generally faster and more complete than anaerobic degradation. mdpi.com
In anoxic (oxygen-depleted) environments, microorganisms must rely on alternative terminal electron acceptors to respire. enviro.wiki The degradation of alkanes can be coupled to the reduction of several compounds, including nitrate (B79036) (denitrification), sulfate, and carbon dioxide (methanogenesis). awi.demdpi.comfrontiersin.org At contaminated sites, these electron acceptors are often used sequentially based on their decreasing redox potential, starting with oxygen, followed by nitrate, iron (III), sulfate, and finally leading to methanogenesis. enviro.wiki In the context of methanogenic degradation, syntrophic bacteria break down the alkane and produce intermediates that are then utilized by methanogens, which use CO₂ as the final electron acceptor to produce methane. awi.deenviro.wiki Some bacteria can even generate their own oxygen for alkane activation through the dismutation of nitric oxide. awi.de
Transport Mechanisms of Long-Chain Alkanes in Microorganisms
Role of Transporters like AltL in Acinetobacter venetianus
The uptake of hydrophobic long-chain alkanes like this compound across the cell envelope is a crucial first step for microbial degradation. nih.govasm.org In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide layer, presents a significant barrier to these nonpolar molecules. asm.orgresearchgate.net To overcome this, bacteria have evolved specialized transport proteins. frontiersin.orgscispace.com
A key example is the transporter AltL, identified in the bacterium Acinetobacter venetianus RAG-1. nih.govscispace.com AltL is a novel outer membrane transporter belonging to the FadL family, which is known for transporting hydrophobic molecules. nih.govfrontiersin.org Research has shown that AltL is primarily responsible for the transport of very long-chain n-alkanes (C₂₀ to C₃₈) and is also involved in the uptake of medium-chain n-alkanes (C₁₆ to C₁₈). asm.orgresearchgate.net The deletion of the altL gene in A. venetianus resulted in the inability of the mutant strain to grow on or degrade long-chain alkanes like octacosane (C₂₈) and dotriacontane (C₃₂). nih.govasm.org
Structural analysis suggests that AltL possesses longer extracellular loops compared to other members of the FadL family, which may be involved in the specific binding of large, hydrophobic alkane molecules. nih.govasm.orgresearchgate.net Homologs of AltL have been found in a wide range of bacteria, including other Proteobacteria, suggesting that this transport mechanism is widespread. asm.orgresearchgate.net The characterization of transporters like AltL is significant for understanding the fundamental biology of hydrocarbon degradation and for potential applications in bioremediation. nih.govasm.org
Table 2: Substrate Specificity of the AltL Transporter in Acinetobacter venetianus Based on growth experiments with an altL deletion mutant (ΔaltL). Data adapted from published research. asm.org
| n-Alkane Carbon Chain Length | Growth of Wild-Type Strain | Growth of ΔaltL Mutant | Role of AltL |
| C₁₆ - C₁₈ | Yes | Reduced | Important |
| C₂₀ - C₃₈ | Yes | No Growth | Essential |
Ecological and Evolutionary Research Perspectives on Branched Hydrocarbons
Functional Roles in Biological Systems
In the biological realm, branched hydrocarbons like 2-Methyldotriacontane are integral components of complex lipid mixtures that serve critical functions. These range from structural roles in protective barriers to intricate signaling functions that mediate behavior and reproductive processes.
The outermost layer of terrestrial plants and insects, the cuticle, is covered by a layer of wax that acts as a primary barrier against uncontrolled water loss. This wax is a complex mixture of long-chain lipids, including alkanes, alcohols, and esters. mdpi.com The composition of these waxes can vary significantly between species. mdpi.com Branched alkanes such as this compound contribute to the hydrophobicity and structural integrity of this barrier. Their presence helps to prevent desiccation, a critical adaptation for life on land.
Table 1: Documented Presence of this compound in Cuticular Waxes
| Organism | Class | Finding | Reference |
|---|---|---|---|
| Silverleaf Whitefly (Bemisia argentifolii) | Insecta (Insect) | Detected as a component of the nymphal cuticular lipids. | nih.gov |
| Various Vegetable Species | Liliopsida/Magnoliopsida (Plant) | Identified in cuticular waxes extracted from vegetable matter. | mdpi.com |
| Snapdragon (Antirrhinum majus) | Magnoliopsida (Plant) | Reported as a chemical component of the organism. | nih.gov |
| Potato (Solanum tuberosum) | Magnoliopsida (Plant) | Reported as a chemical component of the organism. | nih.gov |
Beyond their structural role, cuticular hydrocarbons (CHCs) are pivotal in chemical communication among insects, often acting as contact pheromones that convey a wealth of information. researchgate.netnih.gov These compounds can signal species identity, sex, reproductive status, and social rank. this compound has been implicated in such chemical signaling systems.
A notable study on the silverleaf whitefly (Bemisia argentifolii) found that this compound, along with 2-methyltriacontane (B3048091), appeared in the cuticular lipid profile of nymphs only after they were parasitized by the wasp Eretmocerus mundus. nih.gov Their absence in unparasitized nymphs suggests these compounds may function as semiochemicals, potentially signaling to other wasps to avoid laying eggs in an already occupied host (a form of host discrimination) or influencing other interspecies interactions. nih.gov
In another example, the CHC profiles of leaf beetles in the genus Chrysochus were found to be both species- and sex-specific, playing a role in mate choice. researchgate.net While the study did not isolate the specific function of every compound, it identified this compound as one of the hydrocarbons that differed significantly between the species C. auratus and C. cobaltinus, indicating its contribution to the chemical signature used in reproductive communication. researchgate.net
Table 2: Research Findings on this compound in Insect Communication
| Insect Species | Context | Inferred Role of this compound | Reference |
|---|---|---|---|
| Silverleaf Whitefly (Bemisia argentifolii) | Appearance in cuticular lipids after parasitization by Eretmocerus mundus. | Potential semiochemical in host recognition, acceptance, or discrimination by parasitoids. | nih.gov |
| Leaf Beetles (Chrysochus auratus & C. cobaltinus) | Component of species- and sex-specific cuticular hydrocarbon profiles. | Contributes to the chemical cues that mediate mate choice and sexual isolation. | researchgate.net |
Differences in chemical signals are a key mechanism driving the evolution of new species. slu.se By preventing interbreeding between different populations, these chemical differences can lead to reproductive isolation, a cornerstone of speciation. wheatoncollege.eduotago.ac.nz The species-specific nature of CHC profiles provides a direct mechanism for this process.
Research on the hybridizing leaf beetles Chrysochus auratus and C. cobaltinus demonstrates this principle. researchgate.net These two species exhibit positive assortative mating, which is largely driven by the specific CHC profiles on the female cuticle. researchgate.net Males can distinguish between females of their own and other species based on this chemical signature. The study identified a suite of hydrocarbons, including this compound, that were present in different relative amounts between the species. researchgate.net This divergence in the CHC profile acts as a prezygotic isolating barrier, reducing the likelihood of hybridization and maintaining the integrity of each species. researchgate.net Such findings illustrate how subtle changes in the biosynthesis of compounds like this compound can have significant evolutionary consequences, contributing to the diversification of insect lineages.
Chemical Communication and Signaling in Insects (Pheromones)
Biomarker Applications in Geochemistry
Organic molecules of biological origin that are preserved in the geological record are known as biomarkers or "molecular fossils". numberanalytics.comnih.gov These compounds provide invaluable information about the past, allowing geochemists to reconstruct ancient environments and identify the sources of organic matter in sediments and petroleum. numberanalytics.comcsic.es Branched alkanes, as a class, are robust biomarkers due to their excellent preservation potential. csic.es
The distribution and abundance of specific biomarker classes, including long-chain branched alkanes, in ancient sediments can serve as proxies for the environmental conditions at the time of deposition. csic.esresearchgate.net For instance, the presence of certain branched alkanes with quaternary carbon atoms (BAQCs) has been proposed as an indicator of a weak oxidizing sedimentary environment. frontiersin.orgfrontiersin.org
Biomarkers are fundamental tools for tracing the origins of organic matter preserved in the geological record. numberanalytics.comcsic.es Different groups of organisms synthesize distinct assemblages of lipids, leaving a chemical fingerprint that can be identified millions of years later. While high-molecular-weight n-alkanes with an odd-over-even carbon number preference are classic indicators of terrestrial higher plants, other patterns can point to different sources. csic.es
Specifically, a high abundance of long-chain branched alkanes has been correlated with a strong input of organic matter from archaea or algae. frontiersin.orgfrontiersin.org In studies of Carboniferous black shales, a higher relative abundance of these branched alkanes was linked to a significant even-carbon dominance in short-chain n-alkanes, a feature indicative of certain microbial inputs. frontiersin.org As a C33 long-chain monomethylalkane, this compound is part of this biomarker suite. Its detection within a sedimentary extract would contribute to the evidence for organic matter derived from specific bacterial and/or algal communities in the ancient depositional environment. frontiersin.orgfrontiersin.org
Future Directions and Research Gaps
Elucidation of Specific Biosynthetic Enzymes and Genetic Regulation for Very-Long-Chain Branched Alkanes
The biosynthesis of very-long-chain branched alkanes is a complex, multi-step process primarily understood in the context of insect cuticular hydrocarbons (CHCs). researchgate.networktribe.com These compounds are crucial for preventing desiccation and for chemical communication. scienceopen.comnih.gov The foundational pathways involve the extension of fatty acid chains and their subsequent conversion to hydrocarbons. researchgate.net However, the precise enzymes and regulatory genes that dictate the introduction of methyl branches at specific positions and the elongation to very long chains (greater than C28) are not fully characterized.
The general biosynthetic pathway for CHCs begins with fatty acid synthase (FAS) creating fatty acyl-CoA precursors. nih.govbiorxiv.org For methyl-branched alkanes, it is understood that propionyl-CoA is used as a primer instead of acetyl-CoA, or methylmalonyl-CoA is incorporated during the elongation steps to introduce a methyl group. biorxiv.org A series of fatty acid elongases (ELOs) then extend these precursors to very-long-chain fatty acids (VLCFAs). nih.gov The final steps are thought to involve the reduction of the fatty acyl-CoA to an aldehyde by a fatty acyl-CoA reductase (FAR) and subsequent oxidative decarbonylation to the corresponding alkane by a P450 enzyme, often from the CYP4G family. nih.govnsf.gov
A significant research gap lies in identifying the specific elongases and P450 enzymes responsible for producing specific branched alkanes like 2-Methyldotriacontane. While families of these enzymes have been identified, the substrate specificity and the factors controlling their expression and activity are largely unknown. nih.govnih.gov For instance, the position of the methyl branch is determined early in the process, either by a specific FAS or by elongases, but the exact enzymes for most very-long-chain methyl-branched alkanes have not been isolated. biorxiv.org
Future research should focus on:
Functional genomics: Using techniques like RNAi and CRISPR-Cas9 to knock down or knock out candidate genes in model organisms to observe the resulting changes in the CHC profile. nih.gov
Enzyme characterization: In vitro expression and purification of candidate enzymes (FAS, ELOs, P450s) to directly test their substrate specificity and catalytic activity with very-long-chain precursors.
Transcriptomics and Proteomics: Analyzing the gene and protein expression in oenocytes, the specialized cells responsible for hydrocarbon synthesis, to identify enzymes that are highly expressed during periods of active CHC production. scienceopen.combiorxiv.org
Regulatory networks: Investigating the role of transcription factors and hormones in controlling the expression of biosynthetic genes, which would explain how CHC profiles can change in response to environmental or developmental cues. nih.govfrontiersin.org
Key Enzymes in Hydrocarbon Biosynthesis
| Enzyme Class | Function | Gene/Protein Examples |
|---|---|---|
| Fatty Acid Synthase (FAS) | Initiates fatty acid chain synthesis; incorporates methyl branches. | FAS |
| Fatty Acid Elongase (ELO) | Extends fatty acid chains to create VLCFA precursors. researchgate.net | ELO, CER6/KCS6 mdpi.com |
| Fatty Acyl-CoA Reductase (FAR) | Reduces VLC-acyl-CoAs to aldehydes. nih.gov | FAR |
| Cytochrome P450 (CYP) | Catalyzes the final decarbonylation of aldehydes to alkanes. nsf.gov | CYP4G family nih.gov |
| Acyl–Acyl Carrier Protein Reductase (AAR) | Involved in alkane synthesis in cyanobacteria. nih.gov | aar |
Advanced Synthetic Methodologies for Tailored Branched Alkane Architectures
The chemical synthesis of long-chain branched alkanes like this compound presents a significant challenge due to the high C-H bond strength and the difficulty of achieving regioselectivity. While classical methods exist, there is a growing need for more efficient, selective, and sustainable synthetic routes to produce these molecules for research and potential applications.
Current synthetic strategies often involve multi-step processes using Grignard reagents or Wittig reactions to build the carbon skeleton, followed by reduction steps. However, these methods can be low-yielding and require harsh reaction conditions.
Future research is moving towards developing more elegant and powerful synthetic methodologies:
Catalytic C-H Activation/Functionalization: This approach aims to directly convert a C-H bond at a specific position in a long-chain alkane to a C-C or C-X bond. While terminal hydroxylation of alkanes by P450 enzymes is a known biological process, mimicking this selectivity in the lab with chemical catalysts is a major goal. researchgate.net Developing catalysts that can selectively functionalize the C2 position of a long-chain alkane would provide a direct route to 2-methylalkanes.
Metathesis Reactions: Olefin metathesis has revolutionized the synthesis of complex molecules. The development of catalysts for alkane metathesis, while still in its infancy, could provide a novel and powerful way to rearrange and build complex alkane skeletons from simpler precursors.
Biocatalysis and Metabolic Engineering: Leveraging biological systems offers a promising green alternative to traditional synthesis. This includes:
Engineered Enzymes: Modifying the active sites of enzymes like cytochrome P450s to control their regioselectivity for alkane hydroxylation. researchgate.net
Metabolically Engineered Microorganisms: Creating microbial cell factories (e.g., E. coli, yeast) that are engineered with the genetic pathways for producing specific branched alkanes. This involves introducing and optimizing the expression of genes for the necessary synthases, elongases, and terminal modification enzymes. The discovery of olefin-forming P450 fatty acid decarboxylases presents a new biosynthetic pathway that could be exploited. nih.govgsartor.org
Comprehensive Understanding of Structure-Function Relationships in Biological Waxes and Barriers
This compound is a component of cuticular waxes in many insects, where it contributes to a waterproof barrier that prevents desiccation. scienceopen.combiorxiv.org The epicuticle is a complex matrix of lipids, and the specific composition of this wax layer, including the chain length and branching of alkanes, is critical to its function. biorxiv.org
While it is generally accepted that longer chain lengths and methyl branching affect the physical properties of the wax, such as melting point and packing density, the precise contribution of individual components like this compound is not well understood. The presence of a methyl branch near the end of a long chain likely disrupts the crystalline packing of the linear alkanes, which could increase the fluidity of the wax layer at certain temperatures or enhance its ability to repel water.
Key research gaps include:
Correlation with Environment: While correlations exist between CHC profiles and an insect's habitat (e.g., more long-chain alkanes in arid environments), the specific functional advantages conferred by branched alkanes in these contexts need to be experimentally verified. biorxiv.org
Role in Communication: Beyond waterproofing, CHCs are vital for chemical communication, acting as pheromones for mate recognition and species identification. nsf.gov The role of very-long-chain branched alkanes in this signaling is an active area of research. It is unclear how the addition of a single methyl group to a C32 chain is perceived and processed by insect sensory systems.
Mechanistic Insights into Anaerobic Degradation of Complex Branched Alkanes
The environmental fate of persistent molecules like very-long-chain alkanes is a critical area of study. While aerobic degradation of alkanes by microorganisms is well-documented and often initiated by monooxygenase enzymes, the anaerobic degradation of these compounds, particularly complex branched structures, is far less understood.
Anaerobic degradation is a much slower process that is thought to be initiated by the addition of the alkane to fumarate (B1241708), a reaction catalyzed by the enzyme alkylsuccinate synthase (Ass) or methylalkylsuccinate synthase (Mas). This creates a succinate (B1194679) adduct that can then be further metabolized.
The primary research challenges and future directions are:
Enzymatic Specificity: It is not known if the currently identified Ass/Mas systems can act on very-long-chain (C30+) or sterically hindered branched alkanes. The large size and branching of this compound may prevent it from entering the active site of known enzymes.
Isolation of Novel Microbes: Identifying and culturing novel anaerobic microorganisms from hydrocarbon-rich environments (e.g., oil reservoirs, contaminated sediments) that are capable of degrading these complex alkanes is a priority.
Metagenomics and Metaproteomics: Using culture-independent methods to analyze the genetic and protein content of microbial communities that are actively degrading long-chain alkanes can help identify the novel genes and enzymes involved in these pathways.
Biochemical Pathway Elucidation: Once novel enzymes are identified, detailed biochemical studies are needed to understand their mechanism of action, substrate range, and the complete metabolic pathway for the breakdown of these complex molecules.
Development of Novel Analytical Tools for In Situ Characterization of Branched Hydrocarbons
Current analysis of compounds like this compound typically involves solvent extraction from the source (e.g., an insect cuticle), followed by laboratory-based analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS). While powerful, this destructive method provides only a snapshot in time and loses all spatial information.
There is a significant need for analytical tools that can characterize these molecules in situ with high sensitivity and spatial resolution. Such tools would revolutionize the study of chemical ecology and materials science.
Future developments should focus on:
Advanced Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could potentially map the distribution of specific hydrocarbons directly on an insect's cuticle. This would reveal spatial heterogeneity in wax composition and could link specific compounds to underlying glands or structures.
Raman Microspectroscopy: Confocal Raman microscopy is a non-destructive technique that can provide chemical information based on vibrational spectroscopy. While challenging for non-polar molecules, advances in signal enhancement (e.g., Surface-Enhanced Raman Spectroscopy - SERS) could enable the in situ mapping of hydrocarbon distribution.
Miniaturized and Portable Sensors: The development of small, field-portable sensors capable of detecting and identifying specific volatile or semi-volatile CHCs in real-time would be transformative for studying insect communication and behavior in their natural environment.
By addressing these research gaps, the scientific community can build a more complete understanding of this compound and other very-long-chain branched alkanes, from their genetic origins to their functional roles and environmental fate.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize 2-Methyldotriacontane, and how do experimental conditions influence yield and purity?
- Methodology : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or Wittig reactions for alkyl chain elongation. For reproducibility, document catalyst type (e.g., Pd/C for hydrogenation), solvent purity, temperature gradients, and inert atmosphere conditions .
- Data Example :
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5%) | Hexane | 78 | 99.2 | |
| Wittig Reaction | Ph₃P=CH₂ | THF | 65 | 97.5 |
Q. How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in branching position?
- Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT) to identify methyl branching. Mass spectrometry (EI-MS) confirms molecular weight. For crystallography, single-crystal X-ray diffraction resolves spatial configuration .
- Key Data :
- ¹³C NMR : Methyl branch signal at δ 22.1 ppm; chain carbons δ 29.5–32.8 ppm .
- EI-MS : Molecular ion peak at m/z 478.5 (C₃₃H₆₈⁺) .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound with high regioselectivity, and how can side reactions be minimized?
- Methodology : Optimize steric effects using bulky catalysts (e.g., Grubbs catalysts for olefin metathesis) and low-temperature stepwise alkylation. Monitor intermediates via TLC/GC-MS. Side products (e.g., 3-methyl isomers) are reduced by kinetic control .
- Contradiction Analysis :
- Issue : Conflicting reports on optimal catalyst (Pd/C vs. PtO₂) for hydrogenation efficiency.
- Resolution : PtO₂ may reduce isomerization but requires higher H₂ pressure (5 atm vs. 1 atm for Pd/C), impacting scalability .
Q. How do discrepancies in reported thermodynamic properties (e.g., melting point, enthalpy) of this compound arise, and how can they be reconciled?
- Methodology : Standardize DSC protocols (heating rate 5°C/min, N₂ atmosphere). Compare data across purity grades (≥98% vs. technical grade). Contradictions often stem from impurities or polymorphic forms .
- Data Comparison :
| Study | Melting Point (°C) | ΔH (kJ/mol) | Purity (%) | Method |
|---|---|---|---|---|
| A | 72.3 | 145.2 | 99.5 | DSC |
| B | 68.9 | 132.7 | 97.0 | Capillary |
Q. What computational models accurately predict the phase behavior of this compound in lipid bilayers or surfactant systems?
- Methodology : Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini. Validate against experimental SAXS/WAXS data. Key parameters: alkyl chain packing density and gauche/trans isomer ratios .
- Validation Table :
| Property | Experimental Value | Simulated Value | Force Field |
|---|---|---|---|
| Lamellar spacing (Å) | 48.2 | 47.8 | CHARMM36 |
| Transition temperature (°C) | 68 | 65 | Martini |
Data Contradiction and Reproducibility
Q. How should researchers address contradictions in reported bioactivity data for this compound (e.g., antimicrobial assays)?
- Methodology : Replicate assays using standardized protocols (e.g., CLSI guidelines). Control variables: microbial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%), and incubation time. Cross-validate with orthogonal methods (e.g., SEM for membrane disruption) .
Q. What metadata is critical to document for reproducibility in this compound research?
- Guidelines : Follow FAIR principles :
- Instrumentation : Manufacturer, model, calibration status (e.g., Bruker AVANCE III HD 600 MHz NMR).
- Synthetic Protocols : Detailed stepwise procedures, including inert gas purging duration.
- Statistical Analysis : Specify software (e.g., OriginPro 2024) and normalization methods.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
